molecular formula C13H13NO3 B046893 Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate CAS No. 18450-28-7

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate

Cat. No.: B046893
CAS No.: 18450-28-7
M. Wt: 231.25 g/mol
InChI Key: BZNCZFAUVNDYFF-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Intermediate for Synthesis : Ethyl 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates are recognized as promising intermediates in the synthesis of dimeric intermediate allenes, highlighting their utility in complex organic syntheses (Beccalli, Marchesini, & Pilati, 1994).

  • Functionalization with Selenium Dioxide : A study demonstrated the potential of methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate for functionalization with selenium dioxide, leading to the production of 1,2,3-selenadiazole and 2,3 (Velikorodov, Ionova, Shustova, & Stepkina, 2016).

  • Synthetic Method for Preparing 5-Formyl-1H-indole-2-carboxylates : A novel method for preparing 5-formyl-1H-indole-2-carboxylates using the CH2SO3H functionality as a masking formyl group was demonstrated, offering potential applications in organic synthesis and drug discovery (Pete, Parlagh, & Tőke, 2003).

  • Synthesis of Indole Derivatives : Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate allows for the synthesis of various indole derivatives with regioselectivity, showcasing its versatility in chemical synthesis (Tani et al., 1990).

  • Anti-Hepatitis B Virus Activity : Ethyl 5-hydroxy-1H-indole-3-carboxylate displayed significant anti-hepatitis B virus activity, proving more potent than the positive control lamivudine (Zhao, Zhao, Chai, & Gong, 2006).

  • Chlorination of Indole Derivatives : Chlorination of indole derivatives with ethyl N,N-dichlorocarbamate produces 3,3,5-trichlorooxindole and methyl indole-2-carboxylate yields methyl-3,5-dichlorooxindole, illustrating its use in chlorination reactions (Muchowski, 1970).

  • Carboxylation, Ethoxycarbonylation, and Carbamoylation of Indoles : Me2AlCl-mediated carboxylation, ethoxycarbonylation, and carbamoylation of indoles under CO2 pressure produce 1-substituted indole-3-carboxylic acids in good to excellent yields, suggesting applications in pharmaceuticals and nutraceuticals (Nemoto et al., 2016).

Biochemical Analysis

Biochemical Properties

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate has been found to interact with multiple receptors, making it a valuable compound for the development of new useful derivatives

Molecular Mechanism

It is known that indole derivatives bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

ethyl 3-formyl-1-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(8-15)9-6-4-5-7-11(9)14(12)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNCZFAUVNDYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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